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Compound of Interest

Compound Name: BDP FL-PEG5-acid

Cat. No.: B12283007 Get Quote

Introduction: BDP FL-PEG5-acid is a versatile fluorescent labeling reagent and linker molecule

designed for a wide range of applications in biological research and drug development. It

incorporates the highly efficient and photostable BODIPY™ FL (BDP FL) fluorophore, a

hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a terminal carboxylic acid group. This

unique combination of features makes it an invaluable tool for researchers seeking to

fluorescently label biomolecules, enhance the solubility of hydrophobic compounds, and

construct advanced molecular probes such as Proteolysis Targeting Chimeras (PROTACs).

The BDP FL core provides exceptional brightness and photostability, making it a superior

alternative to traditional green fluorescent dyes like fluorescein (FITC). The PEG5 spacer not

only increases the water solubility of the molecule and its conjugates but also provides a

flexible linker arm that can mitigate steric hindrance in binding assays. The terminal carboxylic

acid allows for covalent attachment to primary amines on biomolecules through standard and

efficient coupling chemistries.

This technical guide provides an in-depth overview of the properties, applications, and

experimental protocols for BDP FL-PEG5-acid, tailored for researchers, scientists, and drug

development professionals.
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The fundamental chemical and physical properties of BDP FL-PEG5-acid are summarized in

the table below. Proper storage and handling are crucial for maintaining the integrity and

reactivity of the compound.

Property Value

IUPAC Name

1-(5,5-difluoro-7,9-dimethyl-5H-4λ⁴,5λ⁴-

dipyrrolo[1,2-c:2',1'-f][1][2][3]diazaborinin-3-

yl)-3-oxo-7,10,13,16,19-pentaoxa-4-

azadocosan-22-oic acid[1][4]

CAS Number 2093197-98-7

Chemical Formula C₂₇H₄₀BF₂N₃O₈

Molecular Weight 583.44 g/mol

Purity
>95% (typically confirmed by HPLC and/or

NMR)

Solubility
Soluble in DMSO, DMF, and DCM; low solubility

in water.

Appearance Orange solid (or as specified by the supplier).

Storage Conditions

Store at -20°C in the dark. It is recommended to

desiccate the product. The compound is stable

for several weeks at ambient temperature during

shipping.

Fluorescent Properties and Comparison
BDP FL is renowned for its excellent photophysical properties, which often surpass those of

other commonly used green fluorescent dyes. The table below provides a quantitative

comparison.
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Property BDP FL
Fluorescein
(FITC)

Alexa Fluor™
488

EGFP
(Enhanced
Green
Fluorescent
Protein)

Excitation

Maximum (λex)
~503 nm ~491 nm ~496 nm ~488 nm

Emission

Maximum (λem)
~509 nm ~516 nm ~519 nm ~507 nm

Molar Extinction

Coeff. (ε)

~80,000

M⁻¹cm⁻¹

~75,000

M⁻¹cm⁻¹

~73,000

M⁻¹cm⁻¹

~55,000

M⁻¹cm⁻¹

Fluorescence

Quantum Yield

(Φ)

~0.9
~0.7-0.9 (pH

dependent)
~0.92 ~0.60

Photostability High Low High Moderate

pH Sensitivity
Relatively

insensitive

High

(fluorescence

decreases at

lower pH)

Low Moderate

Experimental Protocols
Protein Labeling via EDC/NHS Coupling
The terminal carboxylic acid of BDP FL-PEG5-acid can be conjugated to primary amines (e.g.,

lysine residues on a protein) using a two-step carbodiimide coupling reaction involving 1-Ethyl-

3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-

soluble analog, Sulfo-NHS. This method first activates the carboxylic acid to form a more stable

amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide

bond.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b12283007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12283007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein of interest in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation;

0.1 M phosphate buffer, pH 7.2-8.0 for conjugation).

BDP FL-PEG5-acid

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Anhydrous DMSO or DMF

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column for purification

Procedure:

Preparation of Reagents:

Dissolve the protein of interest in the activation buffer at a concentration of 2-10 mg/mL.

Prepare a 10 mM stock solution of BDP FL-PEG5-acid in anhydrous DMSO.

Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in the activation buffer.

Activation of BDP FL-PEG5-acid:

In a microcentrifuge tube, combine the BDP FL-PEG5-acid stock solution with the

activation buffer.

Add a molar excess of EDC and Sulfo-NHS to the BDP FL-PEG5-acid solution. A typical

starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-

NHS over the BDP FL-PEG5-acid.

Incubate the reaction for 15-30 minutes at room temperature.

Conjugation to Protein:

Adjust the pH of the protein solution to 7.2-8.0 by adding the conjugation buffer.
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Add the activated BDP FL-PEG5-acid solution to the protein solution. A 10-20 fold molar

excess of the labeling reagent to the protein is a common starting point for optimization.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching and Purification:

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM

and incubate for 30 minutes.

Purify the labeled protein from excess dye and reaction byproducts using a desalting

column equilibrated with an appropriate storage buffer (e.g., PBS).

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for protein) and ~503 nm (for BDP FL).

Synthesis of a Fluorescent PROTAC
BDP FL-PEG5-acid is an ideal linker for the synthesis of fluorescent PROTACs, enabling the

visualization and tracking of the PROTAC molecule in cellular assays. The following is a

representative protocol for synthesizing a PROTAC where the BDP FL-PEG5-acid linker

connects a warhead (targeting the protein of interest) and an E3 ligase ligand.

Materials:

Warhead with a free amine group

E3 ligase ligand with a free amine group

BDP FL-PEG5-acid

Peptide coupling reagents (e.g., HATU, PyBOP)

Anhydrous DMF
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DIPEA (N,N-Diisopropylethylamine)

TFA (Trifluoroacetic acid)

DCM (Dichloromethane)

Boc-protected amine-PEG linker (if needed for modular synthesis)

Preparative HPLC for purification

Procedure (Modular Approach):

Coupling of BDP FL-PEG5-acid to the Warhead:

Dissolve the BDP FL-PEG5-acid (1.0 eq) in anhydrous DMF.

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15

minutes at room temperature.

Add the amine-containing warhead (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction by LC-MS.

Upon completion, purify the warhead-linker conjugate by preparative HPLC.

Coupling of the Warhead-Linker Conjugate to the E3 Ligase Ligand:

The purified warhead-linker conjugate will have a terminal carboxylic acid from the BDP
FL-PEG5-acid. This can now be coupled to the amine-containing E3 ligase ligand using

the same peptide coupling chemistry described in step 1.

Dissolve the warhead-linker conjugate (1.0 eq) in anhydrous DMF.

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15

minutes.

Add the amine-containing E3 ligase ligand (1.1 eq).
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Stir the reaction at room temperature overnight.

Monitor the reaction by LC-MS.

Purification and Characterization:

Purify the final fluorescent PROTAC by preparative HPLC.

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to

confirm its identity and purity.

Visualizations
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Caption: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.

Protein Labeling Workflow
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Start: Prepare Reagents
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Caption: Experimental workflow for protein labeling with BDP FL-PEG5-acid.

PROTAC Mechanism of Action
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Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow
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Start: Prepare Reactants
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Caption: Modular workflow for the synthesis of a fluorescent PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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